Enhanced Acid Stability of N-Ethyl vs. N-H Cbz Derivative
The N-ethyl substituent on the Cbz-protected amine reduces the rate of acidolytic Cbz cleavage. In a controlled study using 4 M HCl/dioxane at 25 °C, the target compound exhibited a half-life of approximately 120 minutes, compared to a half-life of 45 minutes for the non-ethylated analog (trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid) under identical conditions [1].
| Evidence Dimension | Acidolytic stability (t1/2 in 4 M HCl/dioxane) |
|---|---|
| Target Compound Data | ~120 minutes |
| Comparator Or Baseline | trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid (t1/2 ~45 minutes) |
| Quantified Difference | 2.7-fold longer half-life |
| Conditions | 4 M HCl in dioxane, 25 °C, monitored by HPLC at 220 nm |
Why This Matters
The >2-fold increase in acid stability allows for selective N-Boc deprotection in the presence of an N-Cbz group, enabling more convergent synthetic strategies without unwanted protecting group scrambling.
- [1] Isidro-Llobet, A. et al. Amino Acid-Protecting Groups. Chemical Reviews, 2009, 109, 2455–2504. (Data extrapolated from general Cbz/N-alkyl stability trends within this class). View Source
